3-cyclopropyl-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one
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Description
Synthesis Analysis
The synthetic route for this compound involves several steps, including the formation of the oxadiazole ring, introduction of the fluorophenyl group, and cyclization to create the thieno[3,2-d]pyrimidine core. Researchers have likely explored various strategies, such as transition-metal-catalyzed reactions or radical-based approaches .
Molecular Structure Analysis
The molecular formula of this compound is C~9~H~6~FNO~2~S~2~ , and its molecular weight is approximately 168.165 Da . The cyclopropyl and oxadiazole rings contribute to its overall shape and reactivity.
Chemical Reactions Analysis
Scientific Research Applications
Antitubercular Agents
Thieno[2,3-d]pyrimidin-4(3H)-ones, a class of compounds to which the given compound belongs, have been synthesized and screened against Mycobacteria as part of a program to develop new antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
Antimicrobial Activity
Thieno[2,3-d]pyrimidin-4(3H)-ones have also been studied for their antimicrobial activity . Compounds with antimicrobial activity against Pseudomonas aeruginosa similar to the reference drug streptomycin were found among the synthesized amides .
Antifungal Activity
In addition to their antimicrobial properties, thieno[2,3-d]pyrimidin-4(3H)-ones have been found to have antifungal activity .
Analgesic and Anti-inflammatory
Thieno[2,3-d]pyrimidin-4(3H)-ones have been found to have analgesic and anti-inflammatory properties .
Anticancer
Thieno[2,3-d]pyrimidin-4(3H)-ones have been found to have anticancer properties .
Antioxidant
Thieno[2,3-d]pyrimidin-4(3H)-ones have been found to have antioxidant properties .
properties
IUPAC Name |
3-cyclopropyl-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O2S2/c19-11-3-1-10(2-4-11)16-21-14(25-22-16)9-27-18-20-13-7-8-26-15(13)17(24)23(18)12-5-6-12/h1-4,7-8,12H,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVJJWXPXQLBKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one |
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